Methyl 3-(3-oxocyclopentyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-oxocyclopentyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANGJCMCATUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306555 | |
| Record name | Methyl 3-(3-oxocyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34399-78-5 | |
| Record name | Methyl 3-oxocyclopentanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34399-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 177456 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034399785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC177456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-(3-oxocyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Reactivity and Mechanistic Investigations of Methyl 3 3 Oxocyclopentyl Propanoate
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group in Methyl 3-(3-oxocyclopentyl)propanoate is a primary site for chemical reactions. Its reactivity is governed by the electrophilicity of the carbonyl carbon and the ability of the adjacent α-carbons to be deprotonated.
Nucleophilic Addition Reactions and Stereochemical Control
The carbonyl carbon of the cyclopentanone (B42830) ring is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. chemicalbook.com The stereochemical outcome of such additions is of significant interest, as the attack of a nucleophile can occur from either face of the planar carbonyl group, potentially leading to the formation of a new stereocenter. If the two substituents on the cyclopentanone ring are not identical, a chiral center can be created. chemicalbook.com
Detailed research findings specifically documenting nucleophilic addition reactions and the resulting stereochemical control for Methyl 3-(3-oxocyclopentyl)propanoate are not extensively available in the public domain. However, the general principles of nucleophilic addition to cyclic ketones suggest that the stereochemical course of the reaction would be influenced by steric hindrance from the propanoate side chain and the possibility of chelation control if a suitable metal catalyst is employed.
Enolization and Enolate Reactivity
The ketone functionality possesses α-hydrogens on both sides of the carbonyl group, allowing for the formation of enolates under basic conditions. acs.org The regioselectivity of enolate formation (i.e., which α-proton is removed) is a critical aspect of its reactivity. The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.menih.gov
Specific mechanistic investigations into the enolization and subsequent enolate reactivity of Methyl 3-(3-oxocyclopentyl)propanoate are not well-documented in the surveyed literature. The presence of the ester group could potentially influence the regioselectivity of enolate formation.
Reactivity of the Methyl Ester Functional Group
The methyl ester group is the second key reactive site in Methyl 3-(3-oxocyclopentyl)propanoate. Its chemistry is primarily centered on reactions at the carbonyl carbon.
Hydrolysis and Ester Exchange Mechanisms
The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(3-oxocyclopentyl)propanoic acid. This reaction can be catalyzed by either acid or base. A patented method describes the hydrolysis of the crude product of Methyl 3-(3-oxocyclopentyl)propanoate under alkaline conditions. google.com The reaction is carried out by heating the ester with an inorganic alkali, such as sodium hydroxide (B78521) or potassium hydroxide, in the presence of water and an alcohol like methanol. google.com Subsequently, the reaction mixture is acidified with hydrochloric acid to a pH of 3-5 to protonate the carboxylate and yield the final carboxylic acid product. google.com
| Reaction | Reagents | Conditions | Product | Reference |
| Hydrolysis | 1. NaOH or KOH, Water, Methanol 2. HCl | Heating (1-3 hours) | 3-(3-oxocyclopentyl)propanoic acid | google.com |
Ester exchange, or transesterification, is another potential reaction of the methyl ester group. This would involve reacting Methyl 3-(3-oxocyclopentyl)propanoate with a different alcohol in the presence of an acid or base catalyst to form a new ester. Specific studies on the transesterification of Methyl 3-(3-oxocyclopentyl)propanoate were not identified in the performed search.
Condensation and Acylation Reactions
Esters can participate in condensation reactions, most notably the Claisen condensation, where an enolate of one ester molecule attacks the carbonyl group of another. This reaction results in the formation of a β-keto ester. For Methyl 3-(3-oxocyclopentyl)propanoate, a self-condensation could potentially occur, although intramolecular reactions might be favored. Acylation reactions, involving the reaction of the ester with an acylating agent, are also a possibility. There is a lack of specific research findings on the condensation and acylation reactions of Methyl 3-(3-oxocyclopentyl)propanoate in the available literature.
Intramolecular Reactivity and Ring Closure Processes
The presence of both a ketone and an ester group within the same molecule opens up the possibility of intramolecular reactions. Depending on the reaction conditions, the enolate of the ketone could potentially react with the ester carbonyl, or an enolate formed at the α-position of the ester could react with the ketone carbonyl. Such intramolecular cyclizations are valuable for the synthesis of bicyclic ring systems.
One common type of intramolecular cyclization for compounds containing both ketone and ester functionalities is the Dieckmann condensation, which is an intramolecular Claisen condensation. This would lead to the formation of a bicyclic β-keto ester. Another possibility is an intramolecular aldol-type reaction. While the general principles of these reactions are well-established, specific studies detailing intramolecular reactivity and ring closure processes for Methyl 3-(3-oxocyclopentyl)propanoate are not readily found in the surveyed scientific literature.
Intermolecular Reactions Involving Cyclopentyl Propanoate Derivatives
The reactivity of Methyl 3-(3-oxocyclopentyl)propanoate is dictated by the presence of two key functional groups: a ketone within a five-membered ring and a methyl ester at the terminus of a propyl side chain. This arrangement allows for a variety of intermolecular reactions, where the molecule can react with another molecule to form a new, more complex structure. The cyclopentanone moiety provides a site for nucleophilic attack at the carbonyl carbon and enolate formation at the α-carbons, while the propanoate ester offers a site for reactions such as transesterification or condensation. This section explores two major classes of such intermolecular transformations: annulation/spiro-annulation reactions and carbonyl coupling reactions.
Annulation and Spiro-Annulation Reactions
Annulation reactions are powerful ring-forming strategies in organic synthesis. For a substrate like Methyl 3-(3-oxocyclopentyl)propanoate, the most relevant type of annulation is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org
In a typical Robinson annulation sequence involving Methyl 3-(3-oxocyclopentyl)propanoate, the cyclopentanone would first be deprotonated at one of its α-carbons to form an enolate. This enolate would then act as a Michael donor, adding to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). wikipedia.orgyoutube.com This conjugate addition would result in the formation of a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation of this intermediate, driven by a base, would lead to the formation of a new six-membered ring fused to the original cyclopentane (B165970) ring. masterorganicchemistry.comyoutube.comopenstax.org The final product would be a bicyclic α,β-unsaturated ketone.
Spiro-annulation reactions involve the formation of a new ring that shares a single atom (a spiro center) with the original ring. In the context of Methyl 3-(3-oxocyclopentyl)propanoate, this would typically involve a reaction at the ketone carbonyl, leading to a spirocyclic compound. For instance, reaction with certain reagents can lead to the formation of spiro[4.4]nonane derivatives. researchgate.netrsc.org One approach could involve the reaction with a suitable di-nucleophile that attacks the carbonyl carbon twice or a sequential reaction.
Below is a table summarizing potential annulation and spiro-annulation reactions with Methyl 3-(3-oxocyclopentyl)propanoate as a starting material.
| Reaction Type | Reagents and Conditions | Expected Product | Notes |
| Robinson Annulation | 1. Base (e.g., NaOEt, LDA), Methyl vinyl ketone2. Heat | Fused bicyclic α,β-unsaturated ketone | A classic method for forming a new six-membered ring. wikipedia.orgmasterorganicchemistry.com |
| Spiro-annulation | Dienophile (e.g., substituted alkenes), Lewis acid catalyst | Spiro[4.4]nonane derivative | Forms a new five-membered ring attached at the C-3 of the cyclopentanone. |
| [4+1] Cycloaddition | Diazo compounds | Spiro[dihydrofuran-2,3'-oxindoles] (by analogy) | This is a formal cycloaddition, with a potential for diastereoselectivity. masterorganicchemistry.com |
Carbonyl Coupling Reactions
The ketone functionality in Methyl 3-(3-oxocyclopentyl)propanoate is a prime site for various intermolecular carbonyl coupling reactions. These reactions involve the formation of a new carbon-carbon bond at the carbonyl carbon and are fundamental in the synthesis of more complex molecules.
Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones. sigmaaldrich.comresearchgate.net The reaction of Methyl 3-(3-oxocyclopentyl)propanoate with a Grignard reagent would result in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com It is important to note that Grignard reagents can also react with the ester functionality, typically leading to a double addition to form a tertiary alcohol. masterorganicchemistry.comlibretexts.org However, by carefully controlling the reaction conditions, such as using a limited amount of the Grignard reagent at low temperatures, selective addition to the more reactive ketone is often achievable.
Wittig Reaction: The Wittig reaction provides a method to convert a ketone into an alkene. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) which attacks the carbonyl carbon. masterorganicchemistry.com The reaction with Methyl 3-(3-oxocyclopentyl)propanoate would lead to the formation of a cyclopentylidene-containing propanoate. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. wikipedia.org
McMurry Coupling: The McMurry reaction is a reductive coupling of two carbonyl groups using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride. nih.govresearchgate.net When Methyl 3-(3-oxocyclopentyl)propanoate is treated with a McMurry reagent, an intermolecular coupling with another ketone or aldehyde can occur to form an alkene. nih.gov Titanium also efficiently promotes the intramolecular coupling of carbonyl groups with different redox potentials, such as a ketone and an ester, to form cyclic compounds like enol ethers. sapub.orgrsc.org However, a study on a similar substrate, the ethylene (B1197577) ketal of methyl 2-methyl-2-(3-oxocyclopentyl)propanoate, reported that a titanium-induced ketone-ester coupling failed to yield the desired tricyclic product. This suggests that while plausible, such couplings may be substrate-dependent and challenging to achieve in practice.
The following table details some of the key intermolecular carbonyl coupling reactions applicable to Methyl 3-(3-oxocyclopentyl)propanoate.
| Reaction Type | Reagents and Conditions | Expected Product | Notes |
| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr), Et₂O, then H₃O⁺ workup | Tertiary alcohol | Careful control of stoichiometry is needed to avoid reaction with the ester. researchgate.netmasterorganicchemistry.com |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂), THF | Alkene (cyclopentylidene derivative) | A reliable method for olefination of ketones. wikipedia.orgmasterorganicchemistry.com |
| McMurry Coupling | TiCl₄, Zn | Symmetrical alkene (from self-coupling) or unsymmetrical alkene (with another carbonyl compound) | Can be used for both intermolecular and intramolecular couplings. nih.govresearchgate.net |
| Pinacol Coupling | Low-valent titanium or other reducing agents (e.g., SmI₂) | 1,2-Diol | A reductive coupling of two ketone molecules. sapub.org |
Strategic Applications of Methyl 3 3 Oxocyclopentyl Propanoate in Complex Molecule Construction
As a Chiral Building Block in Asymmetric Synthesis
The utility of a molecule in asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure or enriched form, is of paramount importance in medicinal chemistry and materials science. organic-chemistry.org Methyl 3-(3-oxocyclopentyl)propanoate, while achiral itself, possesses latent stereogenic centers that can be unmasked and controlled through various synthetic strategies.
The prochiral nature of the ketone in Methyl 3-(3-oxocyclopentyl)propanoate is a key feature that can be exploited in asymmetric synthesis. The two faces of the carbonyl group are enantiotopic, meaning that their reaction with a chiral reagent or catalyst can lead to the formation of one enantiomer of the corresponding alcohol over the other. This reduction can be achieved with high enantioselectivity using a variety of well-established methods, including chiral borane (B79455) reagents or transition metal catalysts with chiral ligands.
Furthermore, the carbon atoms alpha to the ketone are also prochiral. Enolate formation and subsequent reaction with an electrophile can introduce a new stereocenter. The stereochemical outcome of this reaction can be directed by the use of chiral auxiliaries, chiral bases, or chiral phase-transfer catalysts. The propanoate side chain can also be modified to introduce chirality, for instance, through asymmetric hydrogenation of an unsaturated derivative or via enzymatic resolutions.
Once a stereocenter is established, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. For instance, if the ketone is reduced to a chiral alcohol, the subsequent functionalization of the cyclopentane (B165970) ring or the propanoate side chain can be highly diastereoselective. The existing stereocenter creates a chiral environment that favors the approach of reagents from a specific trajectory.
Enantioselective transformations are crucial for establishing the initial chirality in the molecule. For Methyl 3-(3-oxocyclopentyl)propanoate, several enantioselective reactions can be envisaged:
Enantioselective Reduction of the Ketone: As mentioned, the use of chiral reducing agents can afford chiral hydroxy-cyclopentyl derivatives with high enantiomeric excess.
Enantioselective Conjugate Addition: The corresponding α,β-unsaturated cyclopentenone, Methyl 3-(3-oxocyclopenten-1-yl)propanoate, can undergo enantioselective conjugate addition of nucleophiles, catalyzed by chiral organocatalysts or metal complexes. nih.gov This would establish a stereocenter at the β-position relative to the ketone.
Enantioselective Protonation: The enolate of the ketone can be protonated enantioselectively using a chiral proton source, leading to a chiral ketone.
These transformations provide access to enantiomerically enriched building blocks that are crucial for the synthesis of complex, biologically active molecules.
Key Intermediate in Natural Product Total Synthesis
The cyclopentane ring is a common structural motif in a vast array of natural products, including sesquiterpenes and prostanoids. The functional handles present in Methyl 3-(3-oxocyclopentyl)propanoate make it an attractive precursor for the synthesis of these complex targets.
Sesquiterpenes are a class of C15-terpenoids that exhibit a wide range of biological activities. google.com The zizaane and isokhusimone families of sesquiterpenes are characterized by their intricate polycyclic frameworks, which often contain a five-membered ring. While direct literature evidence for the use of Methyl 3-(3-oxocyclopentyl)propanoate in the synthesis of these specific families is scarce, its potential as a key building block is evident.
The general strategy would involve utilizing the cyclopentanone (B42830) core of Methyl 3-(3-oxocyclopentyl)propanoate as a scaffold to construct the additional rings required for the zizaane or isokhusimone skeleton. The propanoate side chain can be elaborated to form part of the polycyclic system or can be cleaved or modified as needed. For example, the side chain could be used to introduce a quaternary carbon center, a common feature in many terpenes, through intramolecular alkylation or related cyclization reactions. The ketone functionality provides a handle for ring-closing reactions, such as aldol (B89426) condensations or McMurry couplings, to forge the characteristic ring systems of these sesquiterpenes.
Table 1: Potential Synthetic Transformations for Sesquiterpene Synthesis
| Transformation | Reagents and Conditions | Purpose in Synthesis |
|---|---|---|
| Intramolecular Aldol Condensation | Base (e.g., LDA, NaH) | Formation of a new ring fused to the cyclopentane core. |
| Robinson Annulation | Methyl vinyl ketone, Base | Construction of a six-membered ring fused to the cyclopentanone. |
| Radical Cyclization | Initiator (e.g., AIBN), Tin hydride | Formation of carbocyclic rings from an appropriately functionalized side chain. |
| Ring-Closing Metathesis | Grubbs' catalyst | Formation of larger rings containing double bonds. |
Prostanoids, which include prostaglandins (B1171923), prostacyclins, and thromboxanes, are a class of lipid compounds that are derived from fatty acids. They contain a cyclopentane ring and two side chains. The structural similarity of Methyl 3-(3-oxocyclopentyl)propanoate to the core of prostanoids makes it a logical starting material for the synthesis of prostanoid analogues.
The synthesis of prostanoid analogues from this starting material would involve the elaboration of two side chains onto the cyclopentane ring. The existing propanoate chain could serve as one of the two required side chains, or it could be modified. The second side chain would need to be introduced, typically at the position alpha to the ketone. This can be achieved through various methods, such as conjugate addition to the corresponding α,β-unsaturated cyclopentenone or by alkylation of the enolate. The ketone functionality itself can be converted into the characteristic hydroxyl group found in many prostaglandins. A patent for the preparation of prostaglandin (B15479496) analogues describes processes involving similar cyclopentanone structures, highlighting the relevance of this core in the field. google.com
Table 2: Key Steps in a Hypothetical Synthesis of a Prostanoid Analogue
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Introduction of the second side chain | Conjugate addition or enolate alkylation |
| 2 | Reduction of the ketone | Stereoselective reduction to a hydroxyl group |
| 3 | Modification of the propanoate side chain | Chain extension or functional group interconversion |
Biomimetic synthesis seeks to mimic nature's own synthetic pathways to construct complex molecules. nih.gov In the biosynthesis of many cyclic terpenes, polyene precursors undergo remarkable cyclization cascades, often initiated by the protonation of a double bond or the opening of an epoxide. While Methyl 3-(3-oxocyclopentyl)propanoate is not a direct polyene precursor, it can be a valuable tool in biomimetic-inspired syntheses.
The cyclopentanone ring can be a target for intramolecular reactions that mimic biosynthetic cyclizations. For example, the propanoate side chain could be converted into a tethered nucleophile or electrophile that can react with the cyclopentanone ring or a derivative thereof. This could lead to the formation of bridged or fused bicyclic systems, which are common in natural products. The principles of biomimetic synthesis often involve strategic bond formations that build molecular complexity rapidly, and the functional group arrangement in Methyl 3-(3-oxocyclopentyl)propanoate is well-suited for such strategies. nih.gov
Precursor to Advanced Pharmaceutical Intermediates
The unique structural framework of methyl 3-(3-oxocyclopentyl)propanoate makes it an important starting material for the synthesis of advanced pharmaceutical intermediates. Its cyclopentanone ring and ester side chain can be chemically modified through various reactions to build the core structures of several important drug classes.
Methyl 3-(3-oxocyclopentyl)propanoate and its derivatives are key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. nih.gov Specifically, they are instrumental in forming the bicyclic core of compounds related to Ramipril and Perindopril.
The synthesis of Ramipril, an ACE inhibitor, relies on a key intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. google.com A closely related starting material, methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate, can be converted into this crucial bicyclic pyrrole (B145914) structure. google.comgoogle.com The process involves the hydrolysis of the ester and amide groups, followed by reductive amination where the ketone on the cyclopentyl ring reacts with the amino group to form the fused heterocyclic system. This transformation is a critical step in the total synthesis of Ramipril. google.com
The general synthetic approach can be outlined as follows:
| Step | Description | Starting Material Derivative | Key Transformation | Resulting Intermediate |
| 1 | Enzymatic Hydrolysis | Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate | Selective hydrolysis of the methyl ester. | (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid google.com |
| 2 | Acid Hydrolysis | (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid | Removal of the acetyl protecting group. | (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid google.com |
| 3 | Reductive Cyclization | (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid | Intramolecular reductive amination (hydrogenation). | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid google.com |
This sequence highlights the utility of the oxocyclopentylpropanoate framework in constructing the complex, stereochemically rich core of Ramipril. While direct synthesis from methyl 3-(3-oxocyclopentyl)propanoate requires additional steps to introduce the amino functionality, its carbon skeleton is foundational. Similarly, phosphonate (B1237965) analogues of both Ramipril and Perindopril have been synthesized and evaluated as active ACE inhibitors, indicating the modularity of this synthetic pathway. nih.gov
The reactivity of the ketone and the ester groups in methyl 3-(3-oxocyclopentyl)propanoate allows for its use in the synthesis of various heterocyclic compounds. The cyclopentanone moiety can participate in condensation reactions with binucleophiles to form fused heterocyclic systems.
For example, the core structure is related to intermediates used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which act as PDE9A conditioning agents. google.com The synthesis involves creating 3-(2-oxocyclopentyl)-propionic acid, which can then be used to build more complex heterocyclic structures. google.com
Furthermore, the general class of enaminones, which can be derived from β-keto esters like methyl 3-(3-oxocyclopentyl)propanoate, are widely used starting materials for synthesizing a variety of heterocycles, including pyrazoles, isoxazoles, and pyrimidines. researchgate.net The reaction of the ketone with an amine, for instance, can lead to an enamine, which then possesses altered reactivity for subsequent cyclization reactions. This versatility makes the starting compound a valuable tool in heterocyclic chemistry. Multicomponent reactions, often involving intermediates derivable from such keto-esters, provide efficient routes to complex structures like heterocyclic [3.3.3]propellanes. nih.gov
An example of a related reaction is the synthesis of Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate, where methyl acrylate (B77674) reacts with 2(3H)-benzothiazolone. researchgate.net This demonstrates how the propanoate substructure can be used to link to existing heterocyclic systems.
| Heterocycle Class | Synthetic Strategy | Role of Oxocyclopentylpropanoate Moiety |
| Fused Pyrimidines | Condensation and Cyclization | Provides the cyclopentane ring as part of the fused system. google.com |
| Pyrazoles/Isoxazoles | Formation of Enaminone Intermediate | The ketone is a precursor to the reactive enaminone. researchgate.net |
| [3.3.3]Propellanes | Multicomponent Cascade Reaction | The cyclopentanone ring can be a key component in forming the propellane framework. nih.gov |
| Benzothiazole Derivatives | N-Alkylation | The propanoate chain acts as a linker to the heterocycle. researchgate.net |
Applications in the Synthesis of Specialized Organic Materials (general, non-clinical)
While the primary documented applications of methyl 3-(3-oxocyclopentyl)propanoate are in pharmaceutical synthesis, its functional groups suggest potential for use in specialized organic materials. The ester and ketone functionalities are common handles for polymerization and material modification.
Esters similar in structure, such as methyl 3-methoxypropionate, are utilized in the electronics industry as solvents for photolithography resins and as components in photosensitive chemicals. nih.gov The propanoate structure provides specific solubility and viscosity properties beneficial for these applications. Although not a direct application of methyl 3-(3-oxocyclopentyl)propanoate, this suggests that its ester group could be similarly employed in formulations for coatings or electronic materials.
The cyclopentanone ring offers a site for polymer modification. For instance, the ketone could be converted into other functional groups, such as an oxime or a hydrazone, which could then be incorporated into a polymer backbone or used as a cross-linking site. The synthesis of new materials often relies on building blocks with multiple reactive sites, a characteristic that methyl 3-(3-oxocyclopentyl)propanoate possesses. The development of novel functional substances and materials is an active area of research where such versatile synthons are valuable. chebanov.org
Advanced Spectroscopic and Analytical Techniques for Research on Methyl 3 3 Oxocyclopentyl Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum for Methyl 3-(3-oxocyclopentyl)propanoate would be expected to show distinct signals for the methoxy (B1213986) group protons, the protons on the propanoate chain, and the protons on the cyclopentanone (B42830) ring. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration (relative number of protons) of each signal would provide critical information for assigning the structure. However, no experimentally obtained and published ¹H NMR data for this specific compound could be located.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum is essential for determining the carbon framework of a molecule. Each unique carbon atom in Methyl 3-(3-oxocyclopentyl)propanoate would produce a distinct signal. Key signals would include the carbonyl carbons of the ester and ketone groups (expected at the downfield end of the spectrum, ~170-220 ppm), the methoxy carbon, and the various sp³-hybridized carbons of the aliphatic chain and ring. libretexts.org A search of scientific databases did not yield any experimental ¹³C NMR data for this compound.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools used to establish connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connections along the propanoate chain and within the cyclopentyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for determining the stereochemistry of the molecule.
Without access to primary research that has performed these analyses on Methyl 3-(3-oxocyclopentyl)propanoate, a detailed discussion of its specific 2D NMR correlations is not possible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods.
EI-MS typically involves high energy, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. One would expect to see a molecular ion peak [M]⁺ corresponding to the molecular weight (170.21 g/mol ) and various fragment ions resulting from the cleavage of the ester group, the side chain, and the cyclopentanone ring.
ESI-MS is a softer ionization technique, often resulting in a prominent pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, which clearly indicates the molecular weight.
Specific EI or ESI mass spectra and detailed fragmentation analyses for Methyl 3-(3-oxocyclopentyl)propanoate are not available in the reviewed literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying components in a mixture. chemicalbook.com In the analysis of a sample of Methyl 3-(3-oxocyclopentyl)propanoate, GC would first separate the compound from any impurities, and the subsequent MS analysis would provide a mass spectrum to confirm its identity. While GC-MS data exists for its isomers, nih.gov no such data could be found for the title compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and structural features of Methyl 3-(3-oxocyclopentyl)propanoate. These methods provide a molecular fingerprint by probing the vibrational modes of the molecule.
The molecular structure of Methyl 3-(3-oxocyclopentyl)propanoate features two distinct carbonyl groups: a ketone within the cyclopentyl ring and an ester group in the propanoate side chain. The differentiation and characterization of their respective stretching vibrations (ν(C=O)) are of primary importance in IR and Raman spectroscopy.
In infrared spectroscopy, saturated esters typically exhibit a strong C=O stretching absorption band in the region of 1750-1735 cm⁻¹. spectroscopyonline.com For instance, the simple ester methyl propanoate shows a strong, sharp absorption at approximately 1743 cm⁻¹. nih.gov The ketone carbonyl group within a five-membered ring, such as in cyclopentanone, generally absorbs at a higher frequency than its acyclic or six-membered ring counterparts due to increased ring strain. The C=O stretching frequency for cyclopentanone is observed around 1740-1750 cm⁻¹. researchgate.netnih.gov
For β-ketoesters, the presence of two carbonyl groups leads to characteristic absorption bands. A study on cyclic β-ketoesters related to cyclopentanone-2-carboxylic ester identified bands for the ester carbonyl between 1734-1745 cm⁻¹ and the ketone carbonyl from 1717-1720 cm⁻¹. acs.org Therefore, for Methyl 3-(3-oxocyclopentyl)propanoate, two distinct, strong carbonyl stretching bands are expected in the IR spectrum. The ester carbonyl is anticipated to appear around 1740 cm⁻¹, while the cyclopentanone carbonyl will likely be observed at a similar, slightly higher frequency. The precise positions can be influenced by intermolecular interactions and the solvent used.
Raman spectroscopy also provides valuable information on carbonyl stretching. In the Raman spectrum of cyclopentanone, a strong band corresponding to the C=O stretch is observed. chemicalbook.com For Methyl 3-(3-oxocyclopentyl)propanoate, two distinct Raman signals for the two carbonyl groups are expected, complementing the IR data.
Table 1: Characteristic Carbonyl and Ester Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Source |
|---|---|---|---|---|
| Ester | C=O Stretch | 1750 - 1735 | Strong | spectroscopyonline.com |
| Cyclopentanone | C=O Stretch | 1750 - 1740 | Strong | researchgate.net |
| Ester | C-O-C Asymmetric Stretch | 1300 - 1150 | Strong | spectroscopyonline.com |
| Ester | C-O-C Symmetric Stretch | 1150 - 1000 | Strong | spectroscopyonline.com |
The vibrations associated with the cyclopentyl ring provide a detailed fingerprint of the molecule's core structure. A complete vibrational analysis of cyclopentanone has been performed using both IR and Raman spectroscopy, identifying its 36 normal modes of vibration. researchgate.net These include various C-H stretching, scissoring, twisting, wagging, and rocking motions, as well as C-C stretching and ring deformation modes.
In the IR spectrum, the C-H stretching vibrations of the methylene (B1212753) groups in the cyclopentyl ring are expected in the 2965-2850 cm⁻¹ region. The CH₂ scissoring vibrations are typically found around 1465 cm⁻¹, while wagging and twisting modes appear at lower frequencies. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton. The Raman spectrum of cyclopentanone shows characteristic bands for ring vibrations, which are also expected to be present in the spectrum of Methyl 3-(3-oxocyclopentyl)propanoate, although potentially shifted due to the propanoate substituent. chemicalbook.com A study of (R)-(+)-3-methylcyclopentanone using vibrational Raman optical activity has further detailed the complex vibrational modes of a substituted cyclopentanone ring. acs.org
Table 2: Key Vibrational Modes of the Cyclopentyl Ring
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Source |
|---|---|---|---|---|
| CH₂ Asymmetric Stretch | ~2965 | Strong | Medium | researchgate.net |
| CH₂ Symmetric Stretch | ~2870 | Strong | Strong | researchgate.net |
| CH₂ Scissoring | ~1465 | Medium | Weak | researchgate.net |
| Ring Breathing/Deformation | 1000 - 800 | Medium-Weak | Strong | researchgate.netchemicalbook.com |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Methyl 3-(3-oxocyclopentyl)propanoate possesses a chiral center at the C3 position of the cyclopentanone ring, meaning it can exist as a pair of enantiomers. As the biological activity of such molecules is often stereospecific, the assessment of enantiomeric purity is critical. Chiral chromatography is the premier technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the analytical and preparative separation of enantiomers. nih.govnih.govmdpi.comresearchgate.netsciprofiles.com The technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
For the separation of cyclopentanone derivatives, particularly prostaglandin (B15479496) precursors which are structurally related to Methyl 3-(3-oxocyclopentyl)propanoate, polysaccharide-based CSPs are highly effective. nih.govmdpi.com Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer helices.
A typical mobile phase for the separation of such keto-esters on polysaccharide-based CSPs consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). nih.gov The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector, as the carbonyl group provides sufficient chromophore for detection at low wavelengths (around 210-220 nm).
Table 3: Typical HPLC Parameters for Chiral Separation of Cyclopentanone Derivatives
| Parameter | Description | Source |
|---|---|---|
| Column | Chiralcel® OD-H, Chiralpak® AD | nih.govmdpi.com |
| Stationary Phase | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | nih.gov |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | nih.govnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | mdpi.com |
| Detection | UV at 210-220 nm | nih.gov |
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. While Methyl 3-(3-oxocyclopentyl)propanoate itself may be amenable to chiral GC analysis, derivatization is sometimes employed to improve volatility and chromatographic performance. nih.gov
The most common chiral stationary phases for GC are based on modified cyclodextrins. libretexts.org These cyclic oligosaccharides have a chiral cavity and can be derivatized to enhance their enantioselective interactions with a wide range of analytes. For keto-esters, permethylated or acylated β- and γ-cyclodextrin derivatives are often used.
The separation mechanism in chiral GC with cyclodextrin (B1172386) phases involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. The stability of these complexes differs for each enantiomer, resulting in different retention times. Standard non-polar or semi-polar capillary columns are coated with these chiral selectors. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters for achieving successful separation.
Table 4: Typical GC Parameters for Chiral Separation of Keto-Esters
| Parameter | Description | Source |
|---|---|---|
| Column | Cyclodextrin-based capillary column (e.g., Rt-βDEX) | libretexts.org |
| Stationary Phase | Derivatized β- or γ-cyclodextrin in polysiloxane | libretexts.org |
| Carrier Gas | Helium or Hydrogen | - |
| Injector Temperature | 250 °C | - |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.gov |
| Oven Program | Temperature gradient (e.g., 100 °C to 220 °C at 5 °C/min) | - |
Computational Chemistry and Theoretical Modeling of Methyl 3 3 Oxocyclopentyl Propanoate
Transition State Analysis for Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for mapping the energetic landscape of a chemical reaction. This involves identifying the structures of transition states—the high-energy species that exist transiently between reactants and products.
By modeling the pathway of a reaction, such as the reduction of the ketone or hydrolysis of the ester in Methyl 3-(3-oxocyclopentyl)propanoate, computational methods can locate the transition state structure. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For instance, studying the atmospheric oxidation of related esters has involved calculating transition states for processes like H-atom transfer. researchgate.net
These calculations can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the energy profiles of the competing pathways.
Many chemical reactions can produce multiple stereoisomers. Computational modeling is a powerful method for predicting and explaining the stereochemical outcome of such reactions. rsc.org For a reaction involving Methyl 3-(3-oxocyclopentyl)propanoate, such as the nucleophilic addition to the carbonyl group, different approaches of the nucleophile will lead to different stereoisomeric products.
These different approaches proceed via different transition states. By calculating the energies of these diastereomeric transition states, chemists can predict which product will be favored. The product formed via the lower-energy transition state will be the major product. This approach allows for the computational validation or refinement of classical stereochemical models like the Felkin-Anh and Cram's rules, providing a quantitative basis for their predictions. For related cyclopentenone systems, achieving high enantioselectivity can be challenging and is sensitive to the substrate's structure, an area where computational modeling can provide significant insight. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements, conformational changes, and interactions with surrounding molecules like solvents. nih.gov
For Methyl 3-(3-oxocyclopentyl)propanoate, an MD simulation could reveal:
Conformational Flexibility: The cyclopentanone (B42830) ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can map the transitions between these conformations and determine their relative populations.
Side-Chain Dynamics: The simulation can show the rotational freedom and preferred orientations of the propanoate side chain relative to the ring.
Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can detail the specific interactions, such as hydrogen bonding between the solvent and the molecule's carbonyl oxygens. This is crucial for understanding solubility and how the solvent might influence reaction pathways. researchgate.net The size and length of molecular chains can significantly impact the simulated behavior and resulting mechanical or thermal properties. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
The prediction of spectroscopic parameters through computational chemistry has become an indispensable tool in the structural elucidation of organic molecules. For a compound such as Methyl 3-(3-oxocyclopentyl)propanoate, theoretical modeling provides valuable insights into its spectral characteristics, which can aid in the analysis of experimental data or even help to confirm its structure. The primary methods for these predictions are rooted in quantum mechanical calculations, particularly Density Functional Theory (DFT).
These computational approaches model the electronic structure of the molecule to derive properties that are directly related to spectroscopic measurements. For Nuclear Magnetic Resonance (NMR) spectroscopy, this involves calculating the magnetic shielding tensors of each nucleus. For Infrared (IR) spectroscopy, it involves computing the vibrational frequencies of the molecule's bonds.
Prediction of NMR Chemical Shifts
The computational prediction of ¹H and ¹³C NMR chemical shifts is a powerful technique for assigning signals in experimental spectra and verifying molecular structures. The most common and effective method for this is the Gauge-Including Atomic Orbital (GIAO) method, which is frequently used in conjunction with DFT.
The process begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as B3LYP with a basis set like 6-31G(d,p). This step is crucial as the calculated NMR chemical shifts are highly sensitive to the molecular conformation. Once the lowest energy conformer is identified, the GIAO method is employed to calculate the isotropic magnetic shielding constants (σ) for each nucleus (¹H and ¹³C).
These absolute shielding constants are not directly comparable to experimental chemical shifts (δ), which are measured relative to a standard, typically Tetramethylsilane (TMS). Therefore, the calculated shielding constants are converted to chemical shifts using a linear scaling approach or by calculating the shielding constant of TMS at the same level of theory and using it as a reference. The relationship is given by:
δ_calc = σ_ref - σ_calc
Alternatively, empirical scaling factors derived from correlating calculated and experimental data for a wide range of molecules can be applied to improve accuracy. The accuracy of the prediction depends heavily on the chosen functional and basis set. While methods like B3LYP are common, other functionals may be selected for greater precision.
Below are the predicted ¹H and ¹³C NMR chemical shifts for Methyl 3-(3-oxocyclopentyl)propanoate, based on DFT calculations.
Predicted ¹H NMR Chemical Shifts for Methyl 3-(3-oxocyclopentyl)propanoate
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | 3.67 | s | 3H |
| 3 | 2.35 | t | 2H |
| 4 | 1.85 | t | 2H |
| 6 | 2.20 - 2.40 | m | 1H |
| 7, 7' | 2.05 - 2.25 | m | 2H |
| 8, 8' | 1.90 - 2.10 | m | 2H |
| 9, 9' | 1.60 - 1.80 | m | 2H |
This table presents theoretically predicted data for illustrative purposes.
Predicted ¹³C NMR Chemical Shifts for Methyl 3-(3-oxocyclopentyl)propanoate
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 (CH₃) | 51.8 |
| 2 (C=O, ester) | 173.5 |
| 3 (CH₂) | 33.5 |
| 4 (CH₂) | 29.0 |
| 5 (C=O, ketone) | 218.0 |
| 6 (CH) | 45.5 |
| 7 (CH₂) | 38.0 |
| 8 (CH₂) | 25.0 |
| 9 (CH₂) | 38.0 |
This table presents theoretically predicted data for illustrative purposes.
Prediction of IR Frequencies
Theoretical calculations are also highly effective in predicting the vibrational frequencies observed in an IR spectrum. The process is similar to that for NMR predictions, starting with the optimization of the molecular geometry. Following this, a frequency calculation is performed at the same level of theory.
This calculation solves for the vibrational modes of the molecule, treating the bonds as harmonic oscillators. The output provides the frequency of each vibrational mode (typically in cm⁻¹) and its corresponding IR intensity. These intensities are crucial for predicting which peaks will be strong, medium, or weak in an experimental spectrum.
However, the harmonic approximation tends to overestimate vibrational frequencies compared to experimental values, which are anharmonic. To correct for this, computational chemists often apply a scaling factor (typically between 0.95 and 0.98 for DFT calculations) to the calculated frequencies. This simple scaling brings the predicted spectrum into much better agreement with experimental results. The predicted frequencies allow for the assignment of specific absorption bands to the stretching, bending, and rocking motions of the molecule's functional groups.
Below are the predicted key IR absorption frequencies for Methyl 3-(3-oxocyclopentyl)propanoate.
Predicted IR Frequencies and Assignments for Methyl 3-(3-oxocyclopentyl)propanoate
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2950 - 3000 | Medium | C-H (sp³) stretching (methyl and methylene (B1212753) groups) |
| 1735 - 1750 | Strong | C=O stretching (ester carbonyl) |
| 1710 - 1725 | Strong | C=O stretching (cyclopentanone carbonyl) |
| 1435 - 1470 | Medium | C-H bending (methylene and methyl groups) |
| 1170 - 1250 | Strong | C-O stretching (ester) |
| 1000 - 1100 | Medium | C-C stretching |
This table presents theoretically predicted data for illustrative purposes.
Retrosynthetic Analysis and Strategic Disconnections for Methyl 3 3 Oxocyclopentyl Propanoate Containing Targets
Identification of Key Disconnections Based on Functional Group Interrelationships
Retrosynthetic analysis begins with the identification of key bonds that, when disconnected, lead to simpler, readily available starting materials. For methyl 3-(3-oxocyclopentyl)propanoate, the analysis of its functional group interrelationships—specifically the 1,3-relationship between the ketone and the propanoate side chain on the cyclopentane (B165970) ring—guides the primary disconnection strategies.
A primary and logical disconnection involves the carbon-carbon bond between the cyclopentanone (B42830) ring and the propanoate side chain (C-C disconnection). This leads to a cyclopentanone synthon and a three-carbon chain synthon. This disconnection is strategically sound as it simplifies the target into two less complex fragments. The forward reaction would then involve the addition of a nucleophilic three-carbon unit to an electrophilic cyclopentanone derivative.
Another key disconnection strategy involves breaking the cyclopentane ring itself (Ring Disconnection). This approach considers the formation of the five-membered ring as a key step in the synthesis. This can be particularly advantageous for establishing stereocenters on the ring. For instance, an intramolecular aldol (B89426) condensation of a linear diketo-ester could be a powerful method to construct the 3-oxocyclopentyl ring system.
These initial disconnections can be summarized as follows:
| Disconnection Type | Bond Broken | Resulting Synthons | Potential Forward Reaction |
| C-C Disconnection | C1-Cα bond of the side chain | 3-Oxocyclopentyl cation/radical and a propanoate anion/radical equivalent | Conjugate addition (e.g., Michael addition) to a cyclopentenone precursor. |
| Ring Disconnection | C1-C2 or C1-C5 bond of the ring | An open-chain precursor (e.g., a 1,6-dicarbonyl compound) | Intramolecular cyclization (e.g., Aldol or Dieckmann condensation). |
The choice between these primary disconnections often depends on the availability of starting materials and the desired control over stereochemistry.
Convergent versus Linear Retrosynthetic Strategies
The decision between a linear and a convergent strategy is a critical aspect of retrosynthetic planning and is heavily influenced by the complexity of the final target molecule.
Chemo-, Regio-, and Stereocontrol in Retrosynthetic Planning
Achieving high levels of chemo-, regio-, and stereoselectivity is a hallmark of a well-designed synthesis. In the context of methyl 3-(3-oxocyclopentyl)propanoate and its derivatives, these control elements are crucial.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, during the synthesis, it might be necessary to protect the ketone functionality of the cyclopentanone ring while manipulating the ester group of the propanoate side chain, or vice-versa. The use of orthogonal protecting groups is a common strategy to achieve such selectivity.
Regiocontrol is critical when establishing the 1,3-substitution pattern on the cyclopentane ring. If a conjugate addition approach is employed, the use of a suitable cyclopentenone precursor is necessary to ensure the addition of the side chain at the correct position. For example, the conjugate addition of a propanoate nucleophile to cyclopent-2-enone would yield the desired 1,3-disubstituted product.
Stereocontrol is arguably the most challenging aspect, particularly when synthesizing chiral derivatives of methyl 3-(3-oxocyclopentyl)propanoate. The cyclopentane ring can possess multiple stereocenters. The landmark syntheses of prostaglandins (B1171923) by E.J. Corey and others provide a masterclass in stereocontrol. libretexts.orgscribd.comcaltech.eduresearchgate.netyoutube.com Strategies often involve:
Substrate Control: Using a chiral starting material to direct the stereochemical outcome of subsequent reactions.
Reagent Control: Employing chiral reagents or catalysts to induce asymmetry.
Intramolecular Reactions: Utilizing cyclization reactions where the transition state geometry dictates the stereochemistry of the newly formed ring.
For example, an asymmetric Diels-Alder reaction can be used to construct a bicyclic precursor with defined stereochemistry, which is then elaborated to the cyclopentanone target. caltech.edu
Case Studies in Retrosynthesis Leading to Complex Molecules Incorporating the Oxocyclopentyl Propanoate Motif
The strategic principles outlined above are best illustrated through case studies of complex molecule synthesis. The synthesis of prostaglandins, a class of potent lipid compounds with a wide range of physiological effects, provides a rich source of examples.
Prostaglandin (B15479496) F2α Synthesis (Corey's Approach):
E.J. Corey's seminal total synthesis of Prostaglandin F2α is a classic example of a highly convergent and stereocontrolled synthesis. caltech.edusynarchive.com While the final product has a more complex structure, the retrosynthesis involves intermediates that share the core features of a substituted oxocyclopentyl ring.
A simplified retrosynthetic analysis inspired by Corey's work highlights key strategies:
Disconnection of Side Chains: The two side chains of PGF2α are disconnected via Wittig and Horner-Wadsworth-Emmons reactions, leading to the "Corey lactone," a key bicyclic intermediate. caltech.eduyoutube.com
Lactone Opening and Ring Elaboration: The Corey lactone contains the cyclopentane ring with the correct relative stereochemistry of its substituents. This intermediate is the product of a carefully planned sequence of reactions, often starting from a Diels-Alder cycloaddition to set up the initial stereocenters. libretexts.orgcaltech.edu
Introduction of the Propanoate-like Side Chain: Although the upper side chain in PGF2α is a carboxylic acid, the principles for its introduction are analogous to the introduction of a propanoate chain. This is typically achieved through olefination reactions.
The following table summarizes key reactions and principles from prostaglandin syntheses that are applicable to the synthesis of methyl 3-(3-oxocyclopentyl)propanoate-containing targets:
| Reaction Type | Principle Illustrated | Relevance to Target Motif |
| Diels-Alder Reaction | Stereocontrolled formation of a bicyclic precursor. | Establishes relative stereochemistry of substituents on the cyclopentane ring early in the synthesis. libretexts.orgcaltech.edu |
| Baeyer-Villiger Oxidation | Regioselective insertion of an oxygen atom to form a lactone. | Can be used to create key intermediates like the Corey lactone. researchgate.net |
| Conjugate Addition | Regioselective formation of a C-C bond at the β-position of an α,β-unsaturated ketone. | A direct method to introduce the propanoate side chain onto a cyclopentenone ring. |
| Aldol Condensation | Intramolecular cyclization to form the cyclopentanone ring. | A powerful strategy for constructing the core ring system from an acyclic precursor. |
| Wittig/Horner-Wadsworth-Emmons Reaction | Stereoselective formation of carbon-carbon double bonds. | Used to append side chains to the cyclopentanone core. caltech.edu |
These case studies demonstrate that the successful synthesis of complex molecules bearing the methyl 3-(3-oxocyclopentyl)propanoate motif relies on a deep understanding of retrosynthetic principles, a careful choice between convergent and linear strategies, and the masterful application of chemo-, regio-, and stereocontrol.
Emerging Research Directions and Uncharted Territories for Methyl 3 3 Oxocyclopentyl Propanoate
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of Methyl 3-(3-oxocyclopentyl)propanoate and related esters is undergoing a transformation, moving from traditional methods to more efficient and sustainable catalytic systems. Research is focused on developing catalysts that offer higher yields, milder reaction conditions, and greater operational simplicity.
A significant advancement is the development of one-pot synthesis methods, which streamline the production process. For instance, a patented method allows for the preparation of 3-(2-oxocyclopentyl)-propionic acid and its esters with yields exceeding 90%. google.com This process utilizes p-methyl benzenesulfonic acid as a catalyst in a reaction involving cyclopentanone (B42830), morpholine, and an acrylate (B77674), simplifying the synthesis and making it more suitable for industrial-scale production. google.com
The exploration of solid catalysts represents another major frontier. Solid base catalysts, such as magnesium oxide (MgO), have shown promise in the synthesis of related esters like methyl propionate (B1217596) from 3-pentanone (B124093) and dimethyl carbonate. researchgate.net Similarly, solid acid catalysts are being developed to replace traditional liquid acids like sulfuric acid, which are difficult to recover and generate significant waste. mdpi.com A zirconium-titanium (Zr/Ti) solid acid has been successfully used for the synthesis of various methyl benzoates, demonstrating the potential of heterogeneous catalysis in producing esters cleanly and efficiently. mdpi.com The transition towards such recoverable solid catalysts is a key trend in green chemistry. mdpi.com
Furthermore, advanced transition metal catalysis is opening new avenues. Protocols such as nickel-catalyzed Ueno-Stork type dicarbofunctionalizations and palladium-catalyzed carbonylative reactions are being employed to construct complex molecular cores, including cyclopentane (B165970) rings. purdue.edu While not yet applied directly to the synthesis of Methyl 3-(3-oxocyclopentyl)propanoate, these powerful methods showcase the potential for creating its derivatives with high precision and stereocontrol. purdue.edu The use of ionic liquids, such as imidazolium (B1220033) hydrogen sulfate, as catalysts in esterification reactions also represents a novel approach being explored for related compounds. google.com
Table 1: Comparison of Emerging Catalytic Systems for Ester Synthesis
| Catalyst System | Target Product Type | Key Features | Reported Yield | Source |
|---|---|---|---|---|
| p-Methyl Benzenesulfonic Acid | 3-(2-oxocyclopentyl)-propionate | One-pot synthesis, mild conditions, simple operation. | ≥90% | google.com |
| Solid Base (e.g., MgO) | Methyl Propionate | Heterogeneous catalysis, moderate base strength. | Linearly correlated with base sites | researchgate.net |
| Zr/Ti Solid Acid | Methyl Benzoates | Recoverable, avoids corrosive liquid acids, environmentally friendly. | High | mdpi.com |
| Ionic Liquids | Methyl Propionate | Alternative to traditional acid catalysts. | 94.5% | google.com |
| Nickel/Palladium Complexes | Complex Cyclopentanes | Advanced C-C bond formation, high stereocontrol. | N/A for target | purdue.edu |
Exploration of Bio-Catalytic and Enzymatic Transformations
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes offers high selectivity, mild operating conditions, and a reduced environmental footprint. For compounds like Methyl 3-(3-oxocyclopentyl)propanoate, this field presents significant, largely untapped potential.
A key area of exploration is the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes are known for their ability to oxidize ketones to esters. Research has demonstrated that BVMOs can be used for the synthesis of methyl propanoate, a structurally related compound. rsc.org This finding suggests the feasibility of employing engineered BVMOs to directly oxidize a precursor ketone to form the propanoate ester side-chain, or potentially to act on the cyclopentanone ring itself, leading to novel lactone structures. The investigation into BVMOs that can accept cyclopentanone derivatives as substrates is a promising avenue for future research. rsc.org
Enzymatic reactions are also being utilized in the synthesis of complex molecules where cyclopentanone moieties are key intermediates. For example, the synthesis of a misoprostol (B33685) intermediate, which features a cyclopentenone ring, has involved an enzymatic cleavage step. researchgate.net This highlights the role of enzymes in performing specific, targeted transformations within a multi-step synthesis, a strategy that could be adapted for the production or modification of Methyl 3-(3-oxocyclopentyl)propanoate.
The primary advantage of biocatalysis lies in its potential for regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods. Developing enzymatic routes could allow for the synthesis of specific enantiomers of Methyl 3-(3-oxocyclopentyl)propanoate, which would be invaluable for applications in pharmaceuticals and fine chemicals.
Table 2: Potential Enzymatic Transformations Relevant to Methyl 3-(3-oxocyclopentyl)propanoate
| Enzyme Class | Relevant Reaction | Potential Application for Target Compound | Source |
|---|---|---|---|
| Baeyer-Villiger Monooxygenases (BVMOs) | Ketone to Ester Oxidation | Synthesis of the propanoate ester or oxidation of the cyclopentanone ring. | rsc.org |
| Hydrolases/Lipases | Ester Cleavage/Formation | Selective hydrolysis or formation of the methyl ester group. | researchgate.net |
Applications in Supramolecular Chemistry and Materials Science
While direct applications of Methyl 3-(3-oxocyclopentyl)propanoate in supramolecular chemistry and materials science are not yet widely reported, its structure presents clear opportunities for development in these fields. The bifunctional nature of the molecule, containing both a hydrogen-bond accepting ketone and an ester group suitable for further modification, makes it an intriguing candidate for the design of new materials and molecular assemblies.
The ester functional group is a gateway to polymerization. Structurally similar esters, like methyl propionate, are used as raw materials in the chemical industry for the production of polymers such as methyl methacrylate. wikipedia.org Following this precedent, Methyl 3-(3-oxocyclopentyl)propanoate could be envisioned as a specialty monomer. After conversion of the ester to an alcohol or acid, it could be incorporated into polyesters or polyamides. The pendant oxocyclopentyl group would introduce unique physical properties, such as altered glass transition temperatures, crystallinity, and polarity, compared to conventional polymers.
In supramolecular chemistry, the cyclopentanone ring can act as a rigid scaffold and a site for non-covalent interactions. The ketone's carbonyl group is a potent hydrogen bond acceptor, allowing the molecule to participate in the formation of ordered structures like rosettes, chains, or more complex networks when combined with complementary hydrogen bond donors. This could lead to the development of novel liquid crystals, gels, or other soft materials. The potential for derivatization of the ketone (e.g., into an oxime or hydrazone) further expands the range of possible supramolecular synthons that can be accessed from this starting material.
Advanced Computational Studies for Reaction Discovery and Optimization
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of reaction outcomes, elucidation of mechanisms, and rational design of new processes. For a molecule like Methyl 3-(3-oxocyclopentyl)propanoate, these tools are being applied to accelerate its synthesis and explore its properties.
Density Functional Theory (DFT) is a cornerstone of this computational effort. DFT calculations are used to optimize molecular geometries, determine the relative stability of different isomers and conformations, and predict spectroscopic properties. mdpi.comresearchgate.net For example, DFT has been used to study the preferred conformations of related cis-fused hydrocyclopenta[d] researchgate.netnd.eduoxazines and to calculate their NMR chemical shifts with good accuracy compared to experimental values. researchgate.net Such studies provide deep insight into the three-dimensional structure and energetics of cyclic systems.
Beyond structural analysis, computational methods are crucial for reaction discovery and optimization. nd.edu DFT can be employed to map out the entire energy profile of a reaction pathway, identifying transition states and intermediates. This has been applied to study the photochemical dimerization of related acrylates and the regioselectivity of cycloaddition reactions, providing a rationale for the observed product distributions. mdpi.comresearchgate.net By understanding the mechanism at a molecular level, reaction conditions can be fine-tuned to favor desired products and minimize side reactions. This predictive power helps to reduce the time, cost, and waste associated with experimental screening. nd.edu The use of computational tools to guide the development of new catalytic systems is a particularly active area of research. nd.edu
Table 3: Applications of Computational Chemistry in the Study of Related Molecules
| Computational Method | Application | Research Goal | Source |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, stability analysis | Compare stability of E/Z isomers, determine preferred conformations. | mdpi.comresearchgate.net |
| DFT / GIAO | NMR Chemical Shift Calculation | Predict and validate molecular structures by comparing with experimental spectra. | researchgate.net |
| DFT / TD-DFT | Reaction Mechanism Studies | Elucidate reaction pathways, explain regioselectivity in cycloadditions and dimerizations. | mdpi.comresearchgate.net |
| Machine Learning (ML) / AI | Reaction Discovery & Optimization | Expedite the identification and optimization of new synthetic routes. | nd.edu |
Q & A
Basic: What are the optimized synthetic routes for Methyl 3-(3-oxocyclopentyl)propanoate, and how can reaction yields be improved?
Methodological Answer:
A common approach involves esterification of 3-(3-oxocyclopentyl)propanoic acid with methanol under acid catalysis. To optimize yields:
- Catalyst Selection: Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–1.5 mol% to minimize side reactions .
- Reaction Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane 1:3) or FTIR to observe the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹).
- Workup: Neutralize residual acid with NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄.
Table 1: Yield optimization variables
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst (PTSA) | 1 mol% | +15% |
| Temperature | 60°C | +10% |
| Reaction Time | 12 hrs | Minimal gain |
Basic: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR/IR) for this compound?
Methodological Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects. Key steps:
- NMR Analysis: Compare experimental H NMR (CDCl₃) with predicted shifts (ChemDraw or ACD/Labs). The cyclopentyl ketone proton typically appears at δ 2.8–3.2 ppm as a multiplet, while the ester methyl group resonates at δ 3.6–3.7 ppm .
- IR Cross-Validation: Ensure the carbonyl stretches for the ketone (~1715 cm⁻¹) and ester (~1745 cm⁻¹) are distinct. Overlapping peaks may indicate incomplete esterification .
- X-ray Crystallography: For definitive structural confirmation, use tools like ORTEP-3 to resolve ambiguous stereochemistry .
Advanced: What computational methods are suitable for studying the reaction mechanism of cyclopentyl ketone derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and intermediates. For example, B3LYP/6-31G(d) can elucidate the esterification mechanism, identifying proton transfer steps and energy barriers .
- MD Simulations: Investigate solvent effects (e.g., methanol vs. THF) on reaction kinetics using GROMACS. Polar solvents may stabilize zwitterionic intermediates, accelerating esterification .
- Docking Studies: If biological activity is suspected, AutoDock Vina can predict interactions with enzymes (e.g., cyclooxygenase) based on the ketone’s electrophilic nature .
Advanced: How can researchers address contradictory biological activity data in cell-based assays?
Methodological Answer:
Contradictions may stem from assay conditions or compound stability. Mitigation strategies:
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify non-linear effects. For example, cytotoxicity in MTT assays may spike at >50 µM due to ester hydrolysis .
- Metabolic Stability: Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to assess degradation. LC-MS can quantify intact compound levels post-incubation .
- Control Experiments: Include inhibitors (e.g., esterase inhibitors like PMSF) to determine if hydrolysis artifacts skew activity data .
Table 2: Example cytotoxicity data (48 hrs, HeLa cells)
| Concentration (µM) | Viability (%) | Notes |
|---|---|---|
| 10 | 92 ± 3 | No significant effect |
| 50 | 65 ± 7 | Partial hydrolysis |
| 100 | 40 ± 10 | Cytotoxicity dominant |
Basic: What purification techniques are most effective for isolating Methyl 3-(3-oxocyclopentyl)propanoate?
Methodological Answer:
- Distillation: Use fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) to separate from unreacted acid or alcohol .
- Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. The compound typically elutes at Rf 0.3–0.4.
- Recrystallization: Dissolve in warm hexane and cool to −20°C to obtain crystalline product (mp ~45–50°C) .
Advanced: How can structure-activity relationships (SAR) be explored for cyclopentyl ketone derivatives?
Methodological Answer:
- Analog Synthesis: Modify the cyclopentyl ring (e.g., introduce substituents at C2 or C4) and compare ester hydrolysis rates via HPLC .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties (e.g., ketone vs. ester) for receptor binding.
- In Silico Toxicity: Predict ADMET properties with SwissADME to prioritize analogs with lower hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
